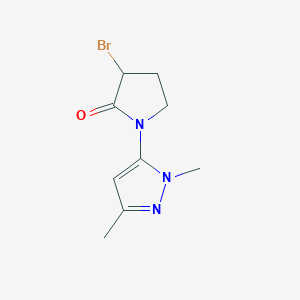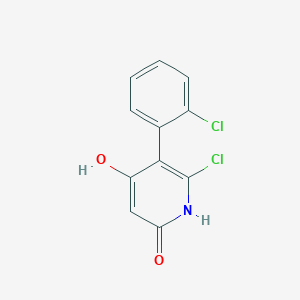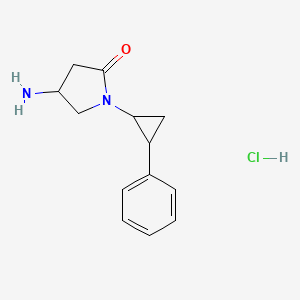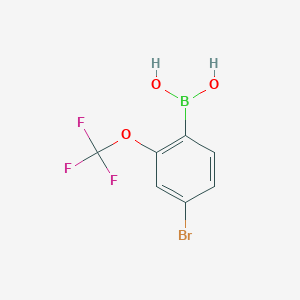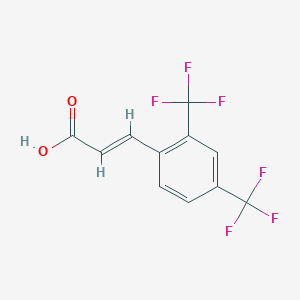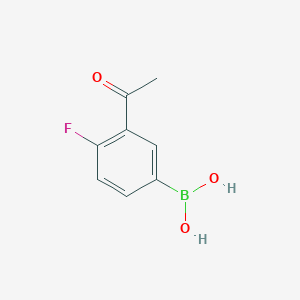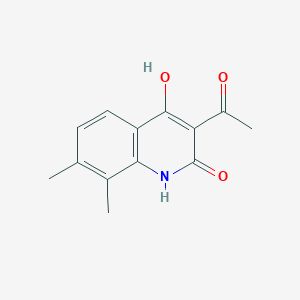
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Descripción general
Descripción
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a quinoline derivative that is used in a variety of scientific research applications. It is a highly versatile compound that has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one has been studied for its potential applications in biochemistry and physiology. It has been used as a precursor in the synthesis of other quinoline derivatives, such as 4-hydroxy-7-methoxy-3-methyl-2(1H)-quinolinone, which has been used as an anti-inflammatory agent. It has also been used as a starting material in the synthesis of other quinoline derivatives, such as 3-acetyl-4-hydroxy-7-methoxy-2(1H)-quinolinone, which has been used as a potential anti-cancer agent. In addition, 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one has been used as a model compound for the study of the structure and reactivity of quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, such as cytochrome P450 and cyclooxygenase-2. In addition, it is thought to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in animal models. Furthermore, it has been shown to have anti-microbial activity against several bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one for laboratory experiments is that it is a highly versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to using this compound for laboratory experiments. For example, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable and can easily decompose under certain conditions.
Direcciones Futuras
The future directions for 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one are numerous. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, further research could be done to investigate its potential as an anti-inflammatory and anti-microbial agent. Furthermore, research could be done to explore its potential as a drug delivery system for other drugs. Finally, research could be done to further investigate its mechanism of action and to develop new synthetic methods for its synthesis.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNUARONUEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716410 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
CAS RN |
63768-46-7 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)
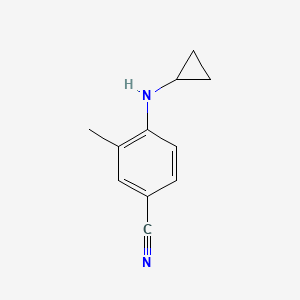
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
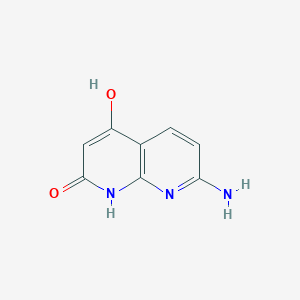
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
